![molecular formula C10H15NO B3022823 4-Methoxy-2,3,6-trimethylaniline CAS No. 274907-38-9](/img/structure/B3022823.png)
4-Methoxy-2,3,6-trimethylaniline
Overview
Description
4-Methoxy-2,3,6-trimethylaniline is a chemical compound with the CAS Number: 274907-38-9 . It has a molecular weight of 165.24 . The compound is typically stored at room temperature and comes in a powder form .
Physical And Chemical Properties Analysis
4-Methoxy-2,3,6-trimethylaniline is a powder that is stored at room temperature . It has a melting point of 70-75 degrees Celsius .Scientific Research Applications
Photophysical Studies and Luminescent Materials
Scientists study the photophysical properties of 4-Methoxy-2,3,6-trimethylaniline, including its absorption and emission spectra. It can act as a fluorophore or be incorporated into luminescent materials. Applications include fluorescent probes for biological imaging, optoelectronic devices, and luminescent polymers.
2NIST ThermoData Engine 3MilliporeSigma 4Sigma-Aldrich 5Biosynth
Safety and Hazards
This compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Relevant Papers One relevant paper discusses the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a compound related to 4-Methoxy-2,3,6-trimethylaniline . This compound is an important building block for the preparation of gastric-acid inhibiting compounds . The paper describes a new synthesis method for this compound, which could potentially be adapted for the synthesis of 4-Methoxy-2,3,6-trimethylaniline .
Mechanism of Action
Target of Action
It is known that aniline derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the lone pair on the methoxy group donates electron density to the aromatic system, and a resonance contributor can be drawn in which a negative charge is placed on the carbon adjacent to the nitrogen, which makes the lone pair of the nitrogen more reactive .
Biochemical Pathways
It’s known that aniline derivatives can participate in various biochemical reactions, such as the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The pharmacokinetics of aniline derivatives can vary widely depending on their specific chemical structure and the route of administration .
Result of Action
It’s known that aniline derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-2,3,6-trimethylaniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
4-methoxy-2,3,6-trimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-6-5-9(12-4)7(2)8(3)10(6)11/h5H,11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFQMPDJHVVIGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620849 | |
Record name | 4-Methoxy-2,3,6-trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,3,6-trimethylaniline | |
CAS RN |
274907-38-9 | |
Record name | 4-Methoxy-2,3,6-trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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